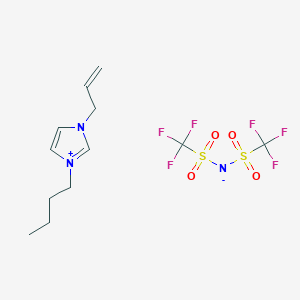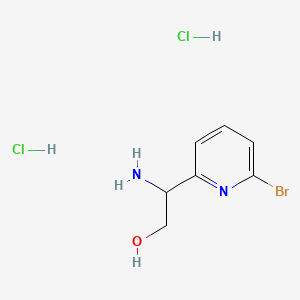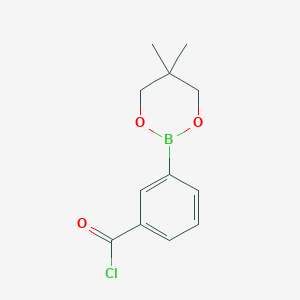![molecular formula C16H12ClN5O3 B12497264 N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide](/img/structure/B12497264.png)
N-(4-chlorophenyl)-5-[(E)-(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, an imidazole ring, and a hydrazone moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with an amine derivative.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the imidazole ring.
Formation of the Hydrazone Moiety: This involves the reaction of the imidazole derivative with a hydrazine compound under controlled conditions to form the hydrazone linkage.
Final Assembly: The final step involves the coupling of the hydrazone-imidazole intermediate with a suitable carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazone moiety is particularly important for its binding affinity, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide
- 2-(4-chlorophenoxy)-N’-isopropylacetohydrazide
Uniqueness
N-(4-chlorophenyl)-5-[2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-3H-imidazole-4-carboxamide is unique due to its combination of a chlorophenyl group, an imidazole ring, and a hydrazone moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C16H12ClN5O3 |
|---|---|
Peso molecular |
357.75 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-[(2,4-dihydroxyphenyl)diazenyl]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C16H12ClN5O3/c17-9-1-3-10(4-2-9)20-16(25)14-15(19-8-18-14)22-21-12-6-5-11(23)7-13(12)24/h1-8,23-24H,(H,18,19)(H,20,25) |
Clave InChI |
WBGACQFZSKXYFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(N=CN2)N=NC3=C(C=C(C=C3)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B12497188.png)

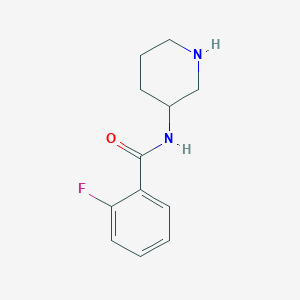
![5-{2-Amino-4-chloropyrrolo[2,3-D]pyrimidin-7-YL}-2-(hydroxymethyl)oxolan-3-OL](/img/structure/B12497220.png)
![N-(4-fluorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12497226.png)
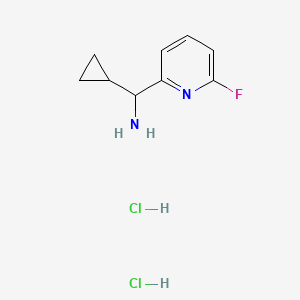
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[4-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12497230.png)
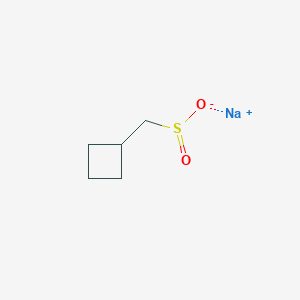
![Ethyl 3-{[(2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497237.png)
![5-[({2-[(4-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497241.png)
![3-methyl-N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12497249.png)
